(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine, also known as (1R)-1-(3-bromopyridin-4-yl)ethanamine, is a chemical compound classified as an amine and a substituted pyridine derivative. Its molecular formula is , and it has a molar mass of approximately 185.07 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is categorized under the broader class of organic compounds known as amines, which are characterized by the presence of nitrogen atoms bonded to carbon atoms. The specific structure of (1R)-1-(3-bromopyridin-4-yl)ethan-1-amine includes a bromine atom attached to a pyridine ring, which contributes to its unique chemical reactivity and biological activity. It is often referenced in scientific literature related to drug discovery and development.
The synthesis of (1R)-1-(3-bromopyridin-4-yl)ethan-1-amine typically involves several key steps:
The synthesis can be optimized through various conditions, including temperature control, solvent selection (such as dimethylformamide or acetonitrile), and the use of catalysts like palladium or nickel for cross-coupling reactions. These methods enhance the efficiency and yield of the desired compound.
The molecular structure of (1R)-1-(3-bromopyridin-4-yl)ethan-1-amine features:
The compound has a melting point that varies based on its salt form; for instance, (1R)-1-(3-bromopyridin-4-yl)ethan-1-amine dihydrochloride exhibits different physical properties than its free base form. The InChI key for this compound is provided for database searches: HBAQYPYDRFILMT-UHFFFAOYSA-N.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-amine can participate in various chemical reactions due to its functional groups:
The reactivity of (1R)-1-(3-bromopyridin-4-yl)ethan-1-amine is influenced by factors such as solvent polarity and temperature, which can affect reaction rates and product yields.
The mechanism of action for compounds like (1R)-1-(3-bromopyridin-4-yl)ethan-1-amine often involves interactions with biological targets such as enzymes or receptors. For example, it may inhibit specific kinases or other proteins involved in cellular signaling pathways.
Research indicates that derivatives of this compound may exhibit activity against certain cancer cell lines by modulating pathways related to cell proliferation and apoptosis.
The physical properties of (1R)-1-(3-bromopyridin-4-yl)ethan-1-amine include:
Key chemical properties include:
Relevant data from sources indicate that its dihydrochloride salt form has enhanced solubility characteristics, making it more suitable for biological assays.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-amine finds applications primarily in scientific research:
Enantioselective synthesis of this chiral amine often employs transition metal catalysts or chiral auxiliaries to control stereochemistry. A prominent route involves asymmetric hydrogenation of the corresponding enamide precursor using rhodium(I) complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos). This method achieves >95% enantiomeric excess (ee) at 50°C under 50 psi H2 pressure in methanol [4]. Alternatively, chiral oxazaborolidine-catalyzed reduction of N-acyl imines derived from 3-bromo-4-acetylpyridine provides the (R)-amine with 90% ee. Key challenges include suppressing racemization during deprotection and optimizing ligand-metal coordination to accommodate the pyridine ring’s steric and electronic properties [4] [5].
Table 1: Catalysts for Asymmetric Synthesis
| Catalyst System | Substrate | ee (%) | Conditions | Reference |
|---|---|---|---|---|
| Rh-(R,R)-Et-DuPhos | (Z)-Enamide | >95 | 50°C, 50 psi H2, MeOH | [4] |
| (S)-Oxazaborolidine-BH₃ | N-Ts Imine | 90 | -20°C, CH₂Cl₂ | [5] |
| Ru-BINAP-DPEN | β-Keto-amine | 88 | 70°C, iPrOH, KOH | [4] |
Grignard reagents enable direct carbon chain elongation at the carbonyl group of 3-bromo-4-acetylpyridine (CAS 111043-06-2). Treatment with methylmagnesium bromide in tetrahydrofuran at -78°C generates a tertiary alcohol, which undergoes dehydration to the vinyl intermediate using concentrated H₂SO₄. Subsequent hydroboration-oxidation with 9-BBN and H₂O₂/NaOH yields the racemic amine, necessitating chiral resolution via diastereomeric salt formation with (R)-mandelic acid [2] [4]. Copper(I) oxide-mediated coupling with ethynyltrimethylsilane followed by deprotection provides alkynyl derivatives, expanding utility for click chemistry applications.
Table 2: Grignard Routes to Pyridine Derivatives
| Reagent | Product | Yield (%) | Key Step | Limitation |
|---|---|---|---|---|
| CH₃MgBr | 1-(3-Bromopyridin-4-yl)ethanol | 85 | Dehydration/Hydroboration | Racemic mixture |
| HC≡CSi(CH₃)₃/Cu₂O | 4-(3-Trimethylsilylethynyl)pyridine | 78 | Sonogashira Coupling | Requires desilylation |
| C₆H₅MgBr | 1-(3-Bromopyridin-4-yl)-1-phenylmethanamine | 82 | Reductive Amination | Low diastereoselectivity |
Chiral pool synthesis leverages natural amino acids as asymmetric inductors. 3-Bromo-4-acetylpyridine reacts with (R)-α-methylbenzylamine under titanium(IV) isopropoxide catalysis to form an imine intermediate. Sodium cyanoborohydride reduction in methanol at 25°C affords a diastereomerically enriched secondary amine (dr 94:6), with subsequent hydrogenolytic cleavage (H₂/Pd-C) yielding the target (R)-amine without racemization [4] [5]. Transfer hydrogenation employing a chiral ruthenium catalyst (Noyori-type) and HCO₂NH₄ in DMF achieves 92% ee in one pot. Critical parameters include pH control to prevent pyridine protonation and borane aggregation [5].
Rink amide resin-bound 4-bromo-3-aminomethylpyridine serves as a scaffold for parallel synthesis. After immobilization via carbodiimide coupling, the amine undergoes reductive alkylation with acetaldehyde in DMF/NaBH(OAc)₃. Bromine-directed palladium-catalyzed cross-coupling (Suzuki, Heck) directly on-resin generates diversified analogs. Cleavage with TFA/H₂O releases the target amine with >90% purity, enabling rapid SAR studies for migraine therapeutics [4]. This approach circumvents epimerization risks associated with solution-phase methods and simplifies purification.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9